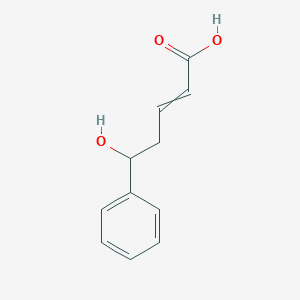

5-Hydroxy-5-phenylpent-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69637-30-5 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-hydroxy-5-phenylpent-2-enoic acid |

InChI |

InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-6,8,10,12H,7H2,(H,13,14) |

InChI Key |

VHHABRKZZLRMFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=CC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxy 5 Phenylpent 2 Enoic Acid and Its Stereoisomers

Established Synthetic Pathways for 5-Hydroxy-5-phenylpent-2-enoic Acid

The construction of the this compound backbone can be achieved through a variety of classical organic reactions. These methods focus on the formation of the carbon-carbon double bond and the introduction of the hydroxyl and carboxylic acid functionalities.

Approaches Utilizing Alpha, Beta-Unsaturated Precursors

One of the most direct methods for synthesizing α,β-unsaturated carboxylic acids is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. For the synthesis of this compound, a potential precursor would be 3-hydroxy-3-phenylpropanal (B15361953). The condensation of this aldehyde with malonic acid, followed by decarboxylation, would yield the desired product. The general principle of the Knoevenagel condensation has been a foundational method for creating α,β-unsaturated carbonyl compounds.

Another related approach is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision the reaction of a protected 3-hydroxy-3-phenylpropanal with a phosphorus ylide containing a carboxylic acid ester group, followed by deprotection and hydrolysis. The HWE reaction, in particular, is often favored for the synthesis of (E)-α,β-unsaturated esters with high stereoselectivity. wikipedia.org

Strategies Involving Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation reactions are fundamental to building the molecular skeleton of this compound. The Reformatsky reaction, for instance, provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. While this classically yields β-hydroxy esters, modifications and extensions of this reaction could be adapted to generate the γ-hydroxy-α,β-unsaturated ester scaffold.

A more direct carbon-carbon bond-forming strategy involves the addition of an organometallic reagent to an appropriate electrophile. For example, the reaction of phenylmagnesium bromide (a Grignard reagent) with an ester of 5-oxopent-2-enoic acid could potentially yield the desired this compound after an acidic workup. udel.edumnstate.edu Similarly, the use of phenyllithium (B1222949) as a nucleophile in reaction with 5-oxopent-2-enoic acid or its ester derivative would also lead to the target molecule. Careful control of reaction conditions is crucial in these approaches to favor the 1,2-addition to the carbonyl group over potential conjugate addition to the α,β-unsaturated system.

Conversion from Related Phenylpentenoic and Phenylpentanoic Acid Derivatives

Existing phenyl-substituted pentenoic or pentanoic acid derivatives can serve as valuable starting materials for the synthesis of this compound. For instance, the allylic hydroxylation of 5-phenylpent-2-enoic acid at the C-5 position would introduce the required hydroxyl group. This transformation can be achieved using various oxidizing agents, although controlling the regioselectivity of the oxidation can be a challenge.

Alternatively, a saturated precursor like 5-phenylpentanoic acid could be functionalized. This would involve a multi-step sequence, potentially starting with the introduction of a hydroxyl group at the C-5 position via methods such as benzylic oxidation, followed by the introduction of the α,β-unsaturation. Another strategy could involve the conversion of a related compound, such as a phenyl-substituted dihydropyranone, which upon ring-opening and subsequent oxidation could yield the target acid.

Asymmetric Synthesis of Chiral this compound Analogues

The presence of a stereocenter at the C-5 position in this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure or enriched forms of the molecule and its analogues.

Diastereoselective and Enantioselective Aldol (B89426) Additions in Analogue Synthesis

Aldol additions are powerful tools for the stereocontrolled formation of β-hydroxy carbonyl compounds, and by extension, can be applied to the synthesis of γ-hydroxy-α,β-unsaturated esters and acids. pharmacy180.comyoutube.com The diastereoselective aldol reaction of an enolate of a pent-2-enoate with benzaldehyde (B42025) can lead to the formation of the desired carbon skeleton with control over the relative stereochemistry of the newly formed stereocenters. The stereochemical outcome of the aldol reaction is often influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion and ligands. pharmacy180.comyoutube.com

For enantioselective synthesis, chiral catalysts or chiral auxiliaries are employed. For example, the use of a chiral Lewis acid to catalyze the aldol reaction between benzaldehyde and a suitable enolate can lead to the formation of one enantiomer in excess. Proline and its derivatives have also been used as organocatalysts in asymmetric aldol reactions. researchgate.net

A notable example in the synthesis of a related chiral building block is the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid, which was achieved via an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal, affording two diastereomers that could be separated.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and often recovered. wikipedia.org Evans' oxazolidinone auxiliaries are widely used for this purpose in a variety of transformations, including aldol additions and alkylations. wikipedia.orgsigmaaldrich.comresearchgate.net

In the context of synthesizing chiral this compound analogues, an oxazolidinone chiral auxiliary can be attached to a propionate (B1217596) unit. The resulting chiral imide can then be enolized and reacted with benzaldehyde in a diastereoselective aldol reaction. The stereochemistry of the addition is controlled by the chiral auxiliary, leading to a specific diastereomer of the aldol adduct. Subsequent cleavage of the auxiliary furnishes the chiral β-hydroxy acid, which can then be further elaborated to the target γ-hydroxy-α,β-unsaturated acid. The efficiency of this approach lies in the high levels of diastereoselectivity often achieved and the reliable methods for attaching and removing the auxiliary. researchgate.netnih.gov

Below is a table summarizing the key synthetic strategies discussed:

| Synthetic Strategy | Key Reaction Type | Typical Precursors | Product | Stereocontrol |

| Alpha, Beta-Unsaturated Precursor Approach | Knoevenagel Condensation | 3-Hydroxy-3-phenylpropanal, Malonic acid | This compound | Generally none (racemic) |

| Alpha, Beta-Unsaturated Precursor Approach | Horner-Wadsworth-Emmons | Protected 3-hydroxy-3-phenylpropanal, Phosphonate ester | (E)-5-Hydroxy-5-phenylpent-2-enoic acid ester | High (E)-selectivity |

| Carbon-Carbon Bond Formation | Grignard Reaction | Phenylmagnesium bromide, 5-Oxopent-2-enoic acid ester | This compound | Generally none (racemic) |

| Conversion from Related Derivatives | Allylic Hydroxylation | 5-Phenylpent-2-enoic acid | This compound | Can be challenging |

| Asymmetric Aldol Addition | Diastereoselective Aldol | Benzaldehyde, Pent-2-enoate enolate | Diastereomers of 5-hydroxy-3-substituted-5-phenylpentanoic acid derivatives | Depends on enolate geometry and conditions |

| Chiral Auxiliary-Mediated Synthesis | Evans Aldol Reaction | Benzaldehyde, Chiral N-propionyl oxazolidinone | Enantiomerically enriched β-hydroxy acid precursor | High diastereoselectivity |

Enantioselective Catalytic Methods (e.g., Chiral Electrophilic Selenium Catalysis, Transition Metal Catalysis)

The synthesis of specific stereoisomers of this compound is greatly advanced by enantioselective catalysis, which uses chiral catalysts to control the three-dimensional arrangement of atoms.

Chiral Electrophilic Selenium Catalysis Chiral electrophilic selenium catalysis represents a powerful method for asymmetric transformations of alkenes. researchgate.net This approach can be applied to the synthesis of chiral molecules from unsaturated carboxylic acids. In principle, a β,γ-unsaturated acid could undergo an enantioselective oxidative cyclization mediated by a chiral selenium catalyst to form an enantioenriched γ-lactone, which can then be hydrolyzed to the corresponding hydroxy acid. researchgate.net For instance, chiral catalysts based on a rigid indanol scaffold have been shown to efficiently convert β,γ-unsaturated carboxylic acids into enantioenriched γ-butenolides under mild conditions. researchgate.net While a direct application to this compound is not extensively documented, the methodology's success with structurally similar substrates, such as (E)-5-phenylpent-3-enoic acid, underscores its potential. researchgate.net The mechanism involves the electrophilic activation of the selenium reagent by an oxidant, followed by the asymmetric addition across the double bond of the substrate, leading to a stereocontrolled cyclization.

Transition Metal Catalysis Transition metal catalysis offers a versatile platform for enantioselective synthesis. Copper(I) complexes, for example, have been utilized in the enantioselective α-selenenylation of carbonyl compounds, demonstrating the power of metal catalysis in creating chiral carbon-selenium bonds. researchgate.net Other relevant methods include transition metal-catalyzed aldol additions and asymmetric hydroboration. mdpi.com For the synthesis of the closely related (3S)-hydroxy-5-phenylpentanoic acid, an asymmetric aldol addition using a chiral auxiliary has proven effective. mdpi.com This strategy provides a diastereoselective route to the desired stereoisomer, which can then be isolated.

Table 1: Overview of Potential Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Potential Application to Target Compound | Expected Outcome |

|---|---|---|---|

| Chiral Selenium Catalyst + Oxidant | Oxidative Cyclization | Asymmetric lactonization of a precursor unsaturated acid. | Enantioenriched γ-lactone, a precursor to chiral this compound. |

| Copper(I)-Chiral Ligand | α-Selenenylation | Enantioselective functionalization of a related carbonyl precursor. | Chiral intermediate with a new stereocenter. |

Enzymatic Synthesis and Biocatalytic Resolution of this compound Derivatives

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.govnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.govnih.gov

In a typical kinetic resolution process for a racemic mixture of this compound, a lipase (B570770) would be used to selectively catalyze the acylation of one of the enantiomers. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as enantiomeric excess, ee) and conversion.

Immobilization of enzymes on solid supports, such as modified silica (B1680970) nanoparticles, can enhance their stability and reusability. nih.gov Furthermore, the addition of ionic liquids to the reaction medium has been shown to improve lipase activity and process efficiency in the resolution of similar hydroxy compounds, such as 3-hydroxy-3-phenylpropanonitrile. nih.gov For example, in the resolution of 3H3P, the use of an immobilized lipase with 1% (w/v) [BMIM]Cl in an organic solvent yielded a product with 97.4% efficiency and an enantiomeric excess of 79.5%. nih.gov

Table 2: Representative Enzymatic Resolution of Hydroxy Compounds

| Substrate Example | Enzyme | Method | Key Findings | Reference |

|---|---|---|---|---|

| 3-hydroxy-3-phenylpropanonitrile | Pseudomonas fluorescens Lipase (Immobilized) | Kinetic Resolution (Transesterification) | Addition of ionic liquid [BMIM]Cl enhanced efficiency (97.4%) and enantiomeric excess (79.5% ee). | nih.gov |

Regiospecific and Stereospecific Functionalization Strategies

Achieving specific regio- and stereochemistry is paramount in complex molecule synthesis. A powerful strategy for preparing derivatives of this compound involves the use of chiral auxiliaries and specific activating groups.

One effective approach is the asymmetric synthesis of the related saturated compound, (3S)-hydroxy-5-phenylpentanoic acid. mdpi.com This synthesis begins with an aldol addition of an (R)-acetyloxazolidinone (an Evans auxiliary) with 3-phenylpropanal. mdpi.com This reaction produces two diastereomers with high stereocontrol, which can be separated by silica gel chromatography. The desired diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure (S)-acid. mdpi.com

For subsequent regiospecific functionalization, the carboxylic acid can be converted into a Weinreb amide. mdpi.com The Weinreb amide is a particularly useful functional group because it acts as an excellent acylating agent that can react with potent organometallic reagents (like organolithium or Grignard reagents) in a controlled manner to form ketones without the common side-reaction of over-addition to form a tertiary alcohol. mdpi.com This allows for precise, regioselective formation of a new carbon-carbon bond at the carbonyl carbon.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These approaches are increasingly being applied to the synthesis of complex organic molecules.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Heterogeneous Catalysts: Solid catalysts, such as titanium silicate (B1173343) molecular sieves, can be used to promote reactions efficiently. rsc.org These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces waste. rsc.org

Safer Solvents and Solventless Reactions: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches favor the use of safer solvents, such as water or ionic liquids, or conducting reactions in the absence of any solvent (solvent-free conditions). rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication can significantly shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.in

Biocatalysis: As discussed in section 2.3, the use of enzymes operates under mild conditions (neutral pH, room temperature), uses water as a solvent, and offers high selectivity, making it an inherently green methodology. nih.govnih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions where three or more reactants combine in a single step, maximizes the incorporation of starting materials into the final product, thus minimizing waste. rasayanjournal.co.in

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally friendly.

Elucidation of Molecular Structure and Stereochemistry: Advanced Spectroscopic and Analytical Techniques for 5 Hydroxy 5 Phenylpent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the connectivity and stereochemistry of 5-Hydroxy-5-phenylpent-2-enoic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the olefinic protons of the double bond, the proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) protons, and the acidic proton of the carboxylic acid.

The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two olefinic protons (H-2 and H-3) would give rise to signals in the vinylic region, with their coupling constant providing information about the stereochemistry of the double bond (cis or trans). The proton at C-5, adjacent to both the phenyl group and the hydroxyl group, would likely appear as a triplet or a doublet of doublets, depending on the coupling with the neighboring methylene protons. The methylene protons at C-4 would be expected to show complex splitting patterns due to their diastereotopic nature and coupling to both the olefinic proton at C-3 and the methine proton at C-5. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, the exact position being dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the carbons of the phenyl ring.

The carbonyl carbon (C-1) is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm. The olefinic carbons (C-2 and C-3) would appear in the region of δ 120-150 ppm. The carbon attached to the hydroxyl group (C-5) would be found in the range of δ 60-80 ppm. The methylene carbon (C-4) would resonate further upfield. The phenyl carbons would show a series of signals in the aromatic region (δ 125-145 ppm).

A hypothetical ¹³C NMR data table is presented below based on typical chemical shift values for similar structures.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~171.0 |

| C-2 (=CH) | ~122.0 |

| C-3 (=CH) | ~145.0 |

| C-4 (CH₂) | ~35.0 |

| C-5 (CHOH) | ~70.0 |

| C-ipso | ~142.0 |

| C-ortho | ~126.0 |

| C-meta | ~128.5 |

| C-para | ~127.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the coupling network between the olefinic protons, the methylene protons, and the methine proton, thus confirming the pentenoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signal for the proton at C-5 would show a cross-peak with the signal for the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the methylene protons (H-4) to the olefinic carbons (C-2 and C-3) and the methine carbon (C-5) would further confirm the connectivity.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₁H₁₂O₃), the calculated exact mass is 192.0786 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound and to obtain its mass spectrum. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum shows the molecular ion peak and a series of fragment ions. The fragmentation pattern can provide valuable structural information. For instance, common fragmentation pathways could include the loss of a water molecule from the hydroxyl group, decarboxylation, and cleavage of the carbon-carbon bonds in the pentenoic acid chain.

A hypothetical table of key mass fragments is presented below.

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 174 | [M - H₂O]⁺ |

| 147 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, detection, and identification of individual components within complex mixtures. In the context of this compound, LC-MS is instrumental in isolating the compound from reaction mixtures or natural extracts, allowing for its unambiguous identification and quantification. The liquid chromatography component separates the target molecule from other constituents based on its physicochemical properties, such as polarity and size. Subsequently, the mass spectrometry component provides a mass-to-charge ratio (m/z) for the ionized molecule and its fragments, which serves as a molecular fingerprint. This technique is particularly valuable in metabolic studies or when monitoring the progress of a chemical synthesis, where the target compound coexists with various intermediates and byproducts.

Chiral Analytical Methods

The presence of a stereocenter at the C5 position, bearing the hydroxyl group, imparts chirality to this compound, meaning it can exist as two non-superimposable mirror images, or enantiomers. Distinguishing between and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral analytical methods are specifically designed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. By analyzing the area under the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined. The choice of the specific CSP and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers.

Mosher Derivatization Technique for Absolute Stereochemistry Assignment

While chiral HPLC can separate enantiomers, it does not inherently reveal their absolute stereochemistry (i.e., whether they are the (R) or (S) enantiomer). The Mosher derivatization technique is a classic and reliable NMR-based method to determine the absolute configuration of chiral alcohols like this compound. This method involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts for the protons near the newly formed ester linkage. By comparing the chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established empirical models.

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules. Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For instance, one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)).

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the three-dimensional structure of the molecule, particularly the spatial arrangement of chromophores relative to stereocenters. For this compound, the phenyl and carboxylic acid chromophores would be key contributors to the CD spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light as a function of frequency (or wavenumber). For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (hydroxyl) | Broad band around 3500-3200 |

| O-H (carboxylic acid) | Very broad band around 3300-2500 |

| C=O (carboxylic acid) | Strong, sharp band around 1725-1700 |

| C=C (alkene) | Band around 1650-1600 |

| C-H (aromatic) | Bands around 3100-3000 |

| C-H (aliphatic) | Bands around 3000-2850 |

X-ray Crystallography of Derivatives for Definitive Structural Characterization

While the aforementioned techniques provide valuable structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. This technique requires a well-ordered single crystal of the compound. Obtaining suitable crystals of this compound itself might be challenging due to its flexibility and the presence of hydrogen bonding groups. Therefore, it is often advantageous to convert the molecule into a crystalline derivative. For instance, forming a salt with a heavy atom or creating a derivative with a rigid, planar group can facilitate crystallization. The diffraction pattern produced when X-rays are passed through the crystal allows for the precise calculation of atomic positions, bond lengths, and bond angles, providing an exact model of the molecule's structure in the solid state.

Mechanistic Investigations of Reactions Involving 5 Hydroxy 5 Phenylpent 2 Enoic Acid and Analogues

Reaction Pathway Elucidation using Control Experiments

Control experiments are fundamental in elucidating reaction pathways by systematically eliminating potential side reactions or alternative mechanisms. In the context of reactions involving 5-hydroxy-5-phenylpent-2-enoic acid, control experiments can help distinguish between different modes of cyclization, addition, or rearrangement.

For instance, in studying the lactonization of γ-hydroxy-α,β-unsaturated acids, a key reaction for this class of compounds, control experiments can differentiate between acid-catalyzed and base-catalyzed mechanisms. By running the reaction in the absence of an acid or base catalyst, one can determine if the reaction proceeds spontaneously. Furthermore, to probe the role of the double bond, a saturated analogue, 5-hydroxy-5-phenylpentanoic acid, can be subjected to the same reaction conditions. The absence of lactone formation under these conditions would confirm the essential role of the α,β-unsaturation in facilitating the cyclization, possibly through a conjugate addition-elimination pathway or by influencing the electronic properties of the carboxylic acid.

In reactions where external reagents are used, such as in iodolactonization, control experiments are crucial. For example, performing the reaction without the iodine source would demonstrate that the electrophilic iodine is necessary to activate the double bond for the intramolecular attack by the carboxylate. wikipedia.orgdoi.orgstackexchange.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the transition states and the rate-limiting step of a reaction. For reactions involving this compound, kinetic analysis can be applied to various transformations, such as lactonization or addition reactions.

In the case of iodolactonization of γ,δ-unsaturated acids, kinetic studies have been performed to understand the mechanism. acs.org The rate of the reaction can be monitored by observing the disappearance of the starting material or the appearance of the lactone product over time, often using techniques like spectroscopy or chromatography. The reaction order with respect to each reactant (the unsaturated acid, the base, and iodine) can be determined by systematically varying their concentrations. For instance, if the reaction is first order in the unsaturated acid and first order in iodine, it suggests that the initial reaction between the double bond and iodine is the rate-determining step.

A simplified representation of kinetic data for the iodolactonization of a generic γ,δ-unsaturated acid is presented below, illustrating the dependence of the initial rate on reactant concentrations.

| Experiment | [Unsaturated Acid] (M) | [Iodine] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From such data, one could infer that the reaction is first order with respect to the unsaturated acid and iodine, and zero order with respect to the base, suggesting that the base is involved in a fast pre-equilibrium (deprotonation of the carboxylic acid) but not in the rate-limiting step. acs.org The rate-limiting step would therefore be the electrophilic attack of iodine on the double bond. wikipedia.org

Deuterium (B1214612) Labeling Experiments for Mechanistic Insights

Deuterium labeling is a powerful tool for tracing the fate of hydrogen atoms throughout a reaction mechanism. By replacing specific protons with deuterium, one can follow their path and gain insights into bond-breaking and bond-forming steps. nih.govwikipedia.org

For reactions of this compound, deuterium labeling can be used to probe several mechanistic aspects. For example, in the study of E/Z isomerization of the double bond, one could synthesize a derivative with a deuterium atom at the β-position. The position of the deuterium in the product after isomerization can reveal whether the mechanism involves a protonation-deprotonation sequence or a different pathway.

In the context of lactonization, deuterium isotope effects can be measured. nih.gov By comparing the rate of reaction of the normal compound with a derivative where the hydroxyl proton is replaced by deuterium, a kinetic isotope effect (KIE) can be determined. A significant primary KIE (kH/kD > 1) would suggest that the O-H bond is broken in the rate-determining step, which could be the case in an acid-catalyzed lactonization where proton transfer from the hydroxyl group is crucial. Conversely, the absence of a significant KIE would indicate that O-H bond cleavage occurs in a fast step after the rate-determining step.

Furthermore, in conjugate addition reactions, if a deuterated nucleophile is used, the position of deuterium incorporation in the product can confirm the 1,4-addition mechanism. libretexts.orglibretexts.org

Probing Radical Intermediates via Electron Paramagnetic Resonance (EPR) and Radical Clocks

While many reactions of this compound are likely to proceed through ionic intermediates, the possibility of radical pathways exists, particularly under photochemical conditions or in the presence of radical initiators. Electron Paramagnetic Resonance (EPR) spectroscopy is a direct method for detecting and characterizing radical species. nih.gov

If a reaction involving this compound is suspected to proceed via a radical mechanism, EPR spectroscopy can be employed. Often, the radical intermediates are too short-lived to be detected directly. In such cases, spin trapping agents are used. wikipedia.orgmdpi.com These molecules react with the transient radical to form a more stable radical adduct that can be observed by EPR. The hyperfine coupling constants of the EPR spectrum of the spin adduct can provide information about the structure of the original radical. nih.gov

An indirect method for detecting radical intermediates and measuring the rates of fast radical reactions is the use of radical clocks. wikipedia.orgillinois.edunumberanalytics.com A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate. If this molecule is incorporated into the reacting system, the competition between the rearrangement and a bimolecular reaction can be used to determine the rate of the bimolecular step. For instance, if a radical addition to the double bond of a this compound analogue is being studied, a radical clock could be used as the adding radical. The ratio of the rearranged to the unrearranged product would provide information on the rate of the addition reaction. illinois.edu

| Radical Clock | Rearrangement | Rate Constant (s⁻¹) at 25°C |

| 5-Hexenyl radical | Cyclization to cyclopentylmethyl radical | 2.3 x 10⁵ |

| Cyclopropylcarbinyl radical | Ring opening to 3-butenyl radical | 1.3 x 10⁸ |

This table provides examples of common radical clocks and their rearrangement rates. youtube.com

Stereochemical Analysis of Reaction Mechanisms: Stereoconvergent and Diastereoselective Processes

The presence of a stereocenter at the C5 position (bearing the hydroxyl group) in this compound allows for the study of the stereochemical course of its reactions. When a chiral starting material is used, the stereochemistry of the product can provide significant mechanistic information.

For example, in the lactonization of a chiral γ-hydroxy-α,β-unsaturated acid, the reaction can proceed with either retention or inversion of configuration at the stereocenter, or it could be stereoconvergent, where both enantiomers of the starting material yield the same enantiomer of the product. The stereochemical outcome depends on the mechanism. A reaction that proceeds through an SN2-type intramolecular attack would lead to inversion of configuration.

Diastereoselective reactions are also of great interest. researchgate.netnih.gov For instance, the reduction of the carbonyl group in a related keto-acid or the addition to the double bond can create a new stereocenter. The relative configuration of the new stereocenter with respect to the existing one is determined by the facial selectivity of the attack of the reagent. Studies on analogous systems, such as the epoxidation of γ-hydroxy-α,β-unsaturated esters, have shown that the diastereoselectivity can be highly dependent on the reaction conditions, such as the solvent and the presence of chelating metals. researchgate.net The hydroxyl group can act as a directing group, leading to the delivery of the reagent to one face of the molecule.

| Reaction | Substrate | Conditions | Diastereomeric Ratio (syn:anti) |

| Epoxidation | γ-hydroxy-α,β-unsaturated ester | LiOOBu-t, THF | >95:5 |

| Epoxidation | γ-hydroxy-α,β-unsaturated ester | LiOOBu-t, Toluene | 60:40 |

This is a hypothetical data table based on general trends observed in the literature for analogous systems. researchgate.net

Z/E-Isomerization Mechanisms of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can exist as either the Z (zusammen) or E (entgegen) isomer. The isomerization between these two forms can be induced by heat, light (photochemical isomerization), or catalysts (acid or base). Understanding the mechanism of this isomerization is crucial for controlling the stereochemistry of the double bond.

Photochemical E/Z isomerization is a common process for α,β-unsaturated carbonyl compounds. digitellinc.comnih.gov Upon absorption of light, the molecule is promoted to an excited state where the rotational barrier around the double bond is significantly lower. Decay back to the ground state can then lead to a mixture of both E and Z isomers. The mechanism often involves a triplet excited state, which can be facilitated by a photosensitizer. acs.org Control experiments, such as running the reaction in the dark or in the presence of a triplet quencher, can help to confirm a photochemical mechanism.

Acid-catalyzed isomerization can proceed through a reversible conjugate addition of a proton to the β-carbon, leading to a carbocation intermediate that can rotate around the former double bond before elimination of the proton. Base-catalyzed isomerization can occur via the formation of a resonance-stabilized enolate, which also allows for rotation.

Understanding Enolate Transfer Mechanisms in Related Systems

Enolates are key intermediates in many reactions of carbonyl compounds. In the context of analogues of this compound, enolate chemistry is particularly relevant to conjugate addition reactions (Michael additions). libretexts.orgmasterorganicchemistry.comchemtube3d.comlibretexts.org

In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. libretexts.orgmasterorganicchemistry.com The mechanism of the subsequent steps, often involving proton transfer, determines the final product. The enolate can be protonated on the oxygen to form an enol, which then tautomerizes to the more stable keto form, or it can be directly protonated on the α-carbon. libretexts.orglibretexts.org

The transfer of an enolate from a donor molecule to an acceptor is a fundamental process in many carbon-carbon bond-forming reactions. While this compound itself is the acceptor in a Michael addition, understanding the generation and reactivity of the attacking enolate is crucial. The nature of the counter-ion (e.g., lithium, sodium, or potassium) and the solvent can significantly influence the aggregation state and reactivity of the enolate, thereby affecting the rate and stereoselectivity of the reaction. For instance, the use of a stannyl (B1234572) ketone enolate in the presence of a bromide source has been shown to accelerate Michael additions to α,β-unsaturated esters through the formation of a five-coordinated tin species, which enhances the nucleophilicity of the enolate. nih.gov

Biosynthetic Pathways and Natural Occurrence of the 5 Hydroxy 5 Phenylpent 2 Enoic Acid Motif

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for the production of turnagainolides, which contain the 5-hydroxy-5-phenylpent-2-enoic acid moiety, has been identified and characterized. nih.govnih.govasm.org In a study of Bacillus subtilis LP, a marine-derived bacterium, a specific BGC, designated as the tur-BGC, was correlated with the biosynthesis of these compounds. nih.gov The identification of this gene cluster provides a foundational understanding of the enzymatic machinery required to assemble these complex natural products. nih.govhelsinki.fi The structural composition of turnagainolides, which includes four proteinogenic amino acids and one (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue, suggested a multi-modular nonribosomal peptide synthetase (NRPS) pathway is involved in their creation. nih.govhelsinki.fi

Genomic Approaches for BGC Prediction (e.g., anti-SMASH analysis)

The prediction and identification of the turnagainolide BGC were significantly aided by genomic approaches, particularly through the use of the 'antibiotics & Secondary Metabolite Analysis Shell' (anti-SMASH) software. nih.govnih.govhelsinki.fisecondarymetabolites.org This bioinformatics tool analyzes microbial genomes to identify potential BGCs for a wide array of secondary metabolites. secondarymetabolites.orgnih.gov In the case of Bacillus subtilis LP, genome sequencing followed by anti-SMASH analysis revealed 12 potential secondary metabolite BGCs. nih.govhelsinki.fi Based on the known structure of turnagainolides, researchers hypothesized that their synthesis would involve a nonribosomal peptide synthetase (NRPS) pathway, guiding the focus toward a specific predicted BGC. nih.gov The anti-SMASH pipeline is a comprehensive tool that can identify various classes of BGCs, including those for polyketides, non-ribosomal peptides, and terpenes, among others. nih.gov

Genetic Manipulation and Gene Knockout Experiments to Confirm Biosynthetic Roles

To definitively link the predicted tur-BGC with turnagainolide biosynthesis, genetic manipulation and gene knockout experiments were performed. nih.govnih.govasm.org By inactivating specific genes within the identified cluster in Bacillus subtilis LP, researchers could observe the resulting changes in the metabolic profile of the organism. nih.gov The cessation of turnagainolide production following the knockout of key biosynthetic genes provided direct evidence for the functional role of the tur-BGC in the synthesis of these cyclic depsipeptides. nih.govnih.govasm.org This experimental approach is a cornerstone for validating the predictions made by genome mining tools like anti-SMASH.

Phylogenetic Analysis of Biosynthetic Enzymes and Evolutionary Lineage

Phylogenetic analysis of the enzymes encoded by the tur-BGC has offered insights into their evolutionary relationships. nih.govnih.govasm.org By comparing the protein sequences of the turnagainolide biosynthetic enzymes with those in public databases, it was discovered that homologous proteins are found exclusively in Bacillus species. nih.govnih.govasm.org This suggests a specific evolutionary lineage for the turnagainolide biosynthetic pathway within this bacterial genus. nih.gov Such analyses not only help in understanding the origin and diversification of the BGC but also aid in predicting the function of uncharacterized enzymes based on their homology to known proteins.

Role of this compound as a Building Block in Natural Product Biosynthesis (e.g., in cyclic depsipeptides like Turnagainolides)

The this compound moiety, specifically in the form of (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), serves as a crucial and rare building block in the biosynthesis of turnagainolides. nih.govnih.govasm.org These cyclic depsipeptides are characterized by the presence of this specific fatty acid residue linked to a chain of four proteinogenic amino acids. nih.govresearchgate.net The incorporation of Hppa is a defining feature of the turnagainolide family of natural products and contributes to their structural diversity and biological activity. researchgate.net The biosynthesis of this building block and its subsequent integration into the final cyclic structure is a key step governed by the enzymes of the tur-BGC.

Biological Activities and Research Applications of 5 Hydroxy 5 Phenylpent 2 Enoic Acid and Its Derivatives/analogues

Role as a Structural Motif in Bioactive Natural Products

The 5-hydroxy-5-phenylpent-2-enoic acid moiety is integrated into complex molecular architectures, contributing significantly to their biological profiles. Its incorporation into cyclic depsipeptides and its presence in diarylpentanoid and diarylheptanoid structures are of particular interest in natural product chemistry and drug discovery.

Turnagainolides are a family of cyclic depsipeptides that are distinguished by the inclusion of a rare (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue within their structure. nih.govresearchgate.net These compounds are produced by a variety of microorganisms, including bacteria of the genera Bacillus, Arthrobacter, and Streptomyces, as well as the marine fungus Microascus sp. nih.govresearchgate.net The core structure of turnagainolides consists of this Hppa residue linked to four proteinogenic amino acids. researchgate.net

The structural diversity among the turnagainolides, such as turnagainolides A and B, and their congeners arises from variations in the amino acid sequence and the stereochemistry of the Hppa and valine residues. researchgate.netresearchgate.net For instance, the difference between turnagainolide A and another congener, arthroamide, is the substitution of an L-isoleucine residue with an L-valine. nih.gov These structural nuances are critical to their biological function. The biosynthesis of turnagainolides is thought to occur via a multi-modular nonribosomal peptide synthetase (NRPS) pathway. nih.govasm.org

The this compound framework is also a fundamental component of cryptophycins, a class of highly potent 16-membered macrocyclic depsipeptides. nih.govcore.ac.uk Originally isolated from cyanobacteria of the genus Nostoc, cryptophycins have garnered significant attention for their powerful antiproliferative properties. wikipedia.orgnih.gov The molecular architecture of cryptophycins is modular, comprising two amino acid units and two hydroxycarboxylic acid units, one of which is derived from this compound. wikipedia.orgnih.gov

Cryptophycins are recognized as some of the most potent inhibitors of tubulin dynamics. nih.govresearchgate.net Their mechanism of action involves interaction with tubulin, leading to the disruption of microtubule formation and the arrest of the cell cycle, ultimately inducing apoptosis (programmed cell death). nih.govwikipedia.org The remarkable cytotoxicity of cryptophycins, often exceeding that of established chemotherapeutic agents like paclitaxel (B517696) and vinblastine (B1199706) by 100 to 1000-fold, underscores the significance of their unique structure. core.ac.uk A notable synthetic analog, cryptophycin-52, was advanced to clinical trials due to its enhanced stability and high activity against multidrug-resistant cancer cells. core.ac.ukwikipedia.org

The core structure of 5-hydroxy-5-phenylpentanoic acid serves as a key building block in the synthesis of various linear diarylpentanoids and diarylheptanoids. mdpi.com Many of these natural products feature a β-hydroxy ketone or a 1,3-diol functionality, which can be derived from this chiral precursor. mdpi.com Diarylpentanoids and diarylheptanoids are recognized for their diverse biological activities, including anti-proliferative and anti-inflammatory properties. mdpi.com

For example, the asymmetric synthesis of the diarylpentanoids (S)-daphneolone and (S)-dihydroyashabushiketol has been successfully achieved using (3S)-hydroxy-5-phenylpentanoic acid as a starting material. mdpi.com Similarly, a diarylheptanoid known as trans-1,7-diphenyl-5-hydroxy-1-heptene, isolated from Curcuma comosa, demonstrates the natural occurrence of this hydroxylated seven-carbon chain linking two phenyl groups. mdpi.com This compound has been investigated for its ability to modulate P-glycoprotein function in multidrug-resistant leukemic cells. mdpi.com

Exploration of Diverse Biological Activities in Research Models

The unique structural features conferred by the this compound moiety and its derivatives translate into a range of significant biological activities. These have been explored in various in vitro models, revealing potential therapeutic applications.

Certain members of the turnagainolide family have been shown to possess biofilm-inhibitory properties. nih.govnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. In a study of six turnagainolides produced by a marine culture of Bacillus subtilis, both biofilm-inhibitory and cytotoxic activities were observed. nih.govnih.gov Specifically, turnagainolides have been evaluated for their ability to inhibit biofilm formation in Bacillus subtilis. While some compounds showed weak inhibitory activity at higher concentrations, others demonstrated more potent inhibition. asm.org

| Compound/s | Organism | Activity | Concentration |

| Turnagainolide 1 | Bacillus subtilis | Weak biofilm inhibition | 400 µg/mL |

| Turnagainolides 2 and 3 | Bacillus subtilis | Stronger biofilm inhibition | >100 µg/mL |

The most prominent biological activity associated with natural products containing the this compound motif is their cytotoxicity against cancer cell lines. nih.govnih.gov This is particularly true for the cryptophycins, which exhibit exceptionally potent antiproliferative effects. nih.govcore.ac.uk

Cryptophycins have demonstrated high cytotoxicity in the picomolar range against a wide array of human tumor cell lines. core.ac.uknih.gov Their potency is often maintained in multidrug-resistant (MDR) cell lines that overexpress efflux pumps like P-glycoprotein, which is a significant advantage over many conventional anticancer drugs. nih.govcore.ac.uk For instance, cryptophycin-1 has an IC50 value of 4.58 pM against KB cells. core.ac.uk The synthetic analog, cryptophycin-52, also shows potent cytotoxicity with IC50 values in the low picomolar range in both solid and hematologic tumor cell lines. nih.gov

Turnagainolides also exhibit cytotoxic properties, although generally less potent than cryptophycins. Turnagainolide C has been reported to have antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. nih.govasm.org Furthermore, turnagainolide 4 has shown significant cytotoxic effects against mouse tumor cell lines. asm.org

| Compound | Cell Line | Activity (IC₅₀) |

| Cryptophycin-1 | KB | 4.58 pM |

| Cryptophycin-1 | LoVo | 7.63 pM |

| Cryptophycin-52 | Various solid and hematologic tumor cell lines | Low picomolar range |

| Turnagainolide 4 | BV2 (mouse microglia) | 57.0 µM |

| Turnagainolide 4 | MB49 (mouse bladder carcinoma) | 88.6 µM |

Anti-proliferative and Apoptosis Induction Studies

Derivatives of this compound have demonstrated significant anti-proliferative and apoptosis-inducing effects in various cancer cell lines. Research into phenolic acids, a class of compounds that includes the subject of this article, has shown a direct inhibitory action on the growth of cancer cells, even at low concentrations comparable to those found in biological fluids after consuming foods rich in these acids. nih.gov

Studies on T47D human breast cancer cells revealed that certain phenolic acids can induce apoptosis, or programmed cell death, after a five-day incubation period. nih.gov Notably, 3,4-dihydroxy-phenylacetic acid (PAA), a related phenolic acid, was found to be a more potent inducer of apoptosis than caffeic acid. nih.gov The analysis of proteins related to apoptosis showed that both caffeic acid and PAA significantly induced the anti-apoptotic protein Bcl-2. nih.gov However, PAA also led to a significant decrease in the levels of the pro-apoptotic proteins Bak and Fas, suggesting that different signaling pathways are involved in the apoptotic process initiated by these compounds. nih.gov

Furthermore, investigations into other structurally related compounds, such as 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone, have shown selective cytotoxicity against various leukemia and lymphoma cell lines without affecting healthy peripheral blood mononuclear cells. nih.gov This compound also exhibited significant anti-proliferative and pro-apoptotic effects against U937 acute myelogenous leukemia cells. nih.gov The synthetic chalcone (B49325) derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to inhibit the clonogenicity of various lung cancer cells and stimulate the caspase cascade, leading to apoptosis in A549 lung cancer cells. nih.gov This effect is mediated through the unfolded protein response, as evidenced by the increased expression of ER stress sensors like p-PERK, GRP78/BiP, and IRE1α. nih.gov

The anti-proliferative activity of these compounds is often associated with their ability to arrest the cell cycle at different phases. For instance, some phenolic acids have been observed to increase the number of nonapoptotic cells in the S phase while decreasing the population in the G2/M phase. nih.gov

Table 1: Effects of Phenolic Acids on Apoptotic Proteins in T47D Cells

| Compound | Effect on Bcl-2 | Effect on Bak | Effect on Fas |

|---|---|---|---|

| Caffeic Acid | Significant induction | - | - |

| PAA | Significant induction | Significant decrease | Significant decrease |

Data derived from a study on T47D human breast cancer cells. nih.gov

Anti-migration Properties in Cell-Based Models

The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate is a critical step in this process. Chalcone derivatives, which share a structural backbone with this compound, have been investigated for their potential to inhibit cancer cell migration.

Research has shown that certain chalcone derivatives can suppress the migration and invasion of cancer cells. For example, one study found that a chalcone derivative inhibited the migration and invasion of osteosarcoma cells by modulating p53 and regulating genes associated with the epithelial-mesenchymal transition (EMT), a key process in metastasis. researchgate.net Another study on castration-resistant prostate cancer (CRPC) cells demonstrated that a chalcone derivative could inhibit cell-matrix adhesion and migration. nih.gov The mechanism was linked to the inhibition of focal adhesion kinase (FAK) expression and phosphorylation, leading to significant DNA damage. nih.gov

Isoliquiritigenin, a trihydroxychalcone, has been shown to inhibit the migration and invasion of various cancer cells by suppressing cell proliferation and metastasis. researchgate.net These findings highlight the potential of chalcone-based compounds in targeting the migratory capabilities of cancer cells, a crucial aspect of their metastatic potential.

Nematicidal Properties in Agricultural Research

In the realm of agricultural science, derivatives of this compound, specifically chalcones, have been explored for their nematicidal properties. Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial crop losses. The development of new and safer nematicides is a critical area of research.

Studies have shown that synthetic chalcones exhibit nematicidal activity against various nematode species. For instance, a series of 3-(3-Arylpropenoyl)imidazopyridine chalcones were synthesized and evaluated for their in vitro anthelmintic activities against Haemonchus contortus. researchgate.net Several of these compounds demonstrated potent nematicidal activity, with LC100 values in the low microgram per milliliter range, comparable to the commercial anthelmintic drugs fenbendazole (B1672488) and ivermectin. researchgate.net

Another study investigated the nematicidal activity of substituted chalcones against the root-knot nematode Meloidogyne incognita. The conversion of acetophenones to chalcones resulted in varied nematicidal activity depending on the substitution pattern on the aromatic rings. nih.gov For example, (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one showed improved activity compared to its precursor, 4-methoxyacetophenone. nih.gov These findings suggest that chalcones represent a promising class of compounds for the development of new nematicidal agents for crop protection. nih.gov

Furthermore, research on other structurally related compounds, such as 5-hydroxymethyl-2-furoic acid isolated from an Aspergillus species, has demonstrated effective nematicidal activities against the pine wood nematode Bursaphelenchus xylophilus and the free-living nematode Caenorhabditis elegans. nih.gov

**Table 2: Nematicidal Activity of Selected Chalcone Derivatives against *Haemonchus contortus***

| Compound | LC100 (µg/ml) |

|---|---|

| 5n | 0.0005 - 0.002 |

| 5s | 0.0005 - 0.002 |

| 5t | 0.0005 - 0.002 |

| 5w | 0.0005 - 0.002 |

Data represents the lowest concentration that completely blocked normal larval development. researchgate.net

Modulation of Specific Biological Pathways (e.g., Chalcone Synthase Reaction Pathway)

Chalcone synthase (CHS) is a pivotal enzyme in the biosynthesis of flavonoids and isoflavonoids in plants. nih.gov This enzyme catalyzes the condensation of one molecule of a CoA-ester of cinnamic acid or its derivatives with three molecules of malonyl-CoA to produce a naringenin (B18129) chalcone. nih.gov The expression of the CHS gene is induced under various stress conditions, leading to the accumulation of phytoalexins which play a role in plant defense mechanisms. nih.gov

While direct studies on the modulation of chalcone synthase by this compound are limited, the structural similarity of this compound to the substrates and products of the CHS reaction pathway suggests a potential for interaction. The core structure of this compound is a chalcone-like scaffold, which could potentially act as a competitive inhibitor or a substrate analogue for chalcone synthase. Further research is needed to explore this potential interaction and its implications for modulating flavonoid biosynthesis in plants.

Potential as a Building Block for Receptor Agonists/Antagonists (e.g., PGE2 EP4 receptor ligands)

Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes, including the EP4 receptor. nih.gov The blockade of the PGE2-EP4 signaling pathway is a promising therapeutic strategy for a variety of disorders, including cancer and inflammatory conditions. nih.gov

The chemical scaffold of this compound and its chalcone relatives presents a versatile starting point for the synthesis of more complex molecules, including potential ligands for the PGE2 EP4 receptor. The α,β-unsaturated ketone system in chalcones is a key feature that can be modified through various chemical reactions to introduce different functional groups and build more elaborate structures. The synthesis of chalcone derivatives has been explored for various therapeutic targets, and their adaptability makes them attractive precursors for the development of novel receptor agonists or antagonists. nih.gov While direct synthesis of PGE2 EP4 receptor ligands from this compound has not been extensively reported, the principles of medicinal chemistry suggest that this compound could serve as a valuable building block in the design and synthesis of new modulators of the PGE2 EP4 receptor.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. For derivatives of this compound, particularly chalcones, SAR studies have provided valuable insights into their anti-proliferative and nematicidal activities.

In the context of anti-proliferative activity, the substitution pattern on the two aromatic rings of the chalcone scaffold plays a significant role. Studies have shown that the presence of electron-donating or electron-withdrawing groups can modulate the cytotoxic effects of these compounds. nih.gov For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives, specific substitutions on the phenyl rings led to improved cytotoxicity against various cancer cell lines. nih.gov

Regarding nematicidal activity, SAR studies on chalcones have indicated that the nature and position of substituents on the aromatic rings are critical. The conversion of acetophenones to chalcones can either enhance or diminish nematicidal activity depending on these substitutions. nih.gov For example, the presence of a hydroxyl group at the 2-position and an iodine atom at the 5-position of one phenyl ring, combined with a methoxy (B1213986) group on the other, resulted in a compound with better activity than its acetophenone (B1666503) precursor against Meloidogyne incognita. nih.gov In another study on imidazopyridine-chalcone derivatives, specific substitutions on the aryl ring were found to be essential for high nematicidal activity against Haemonchus contortus. researchgate.net These SAR studies underscore the importance of targeted chemical modifications to optimize the desired biological activity of this compound derivatives.

Derivatives, Analogues, and Structural Modifications of 5 Hydroxy 5 Phenylpent 2 Enoic Acid for Academic Exploration

Esters of 5-Hydroxy-5-phenylpent-2-enoic Acid (e.g., Methyl and Ethyl Esters)

The esterification of this compound to its corresponding methyl and ethyl esters is a fundamental transformation that enhances its utility in organic synthesis. These esters are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an excess of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

The synthesis of related ethyl esters, such as ethyl (2E)-5-phenylpent-2-en-4-ynoate, has been achieved through methods like the Knoevenagel condensation of 3-phenylpropiolaldehyde with cyanoacetates or by olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal. journal-vniispk.ruresearchgate.netdntb.gov.uaresearchgate.net These synthetic strategies highlight the reactivity of the core structure and provide established routes that can be adapted for the synthesis of simple alkyl esters of this compound.

The resulting esters, like ethyl (Z)-5-hydroxy-3-methyl-5-phenylpent-2-enoate, are valuable intermediates. rsc.org They can undergo a variety of further transformations, including reduction, oxidation, and participation in carbon-carbon bond-forming reactions, making them key building blocks in the synthesis of more complex molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₂O₃ | 192.21 | 69637-30-5 |

| Methyl 5-hydroxy-5-phenylpent-2-enoate | C₁₂H₁₄O₃ | 206.24 | Not available |

| Ethyl 5-hydroxy-5-phenylpent-2-enoate | C₁₃H₁₆O₃ | 220.26 | 55282-95-6 |

| Ethyl (2E)-5-phenylpent-2-en-4-ynoate | C₁₃H₁₂O₂ | 200.23 | 83395-54-4 |

Lactone Derivatives (e.g., δ-Lactones, γ-Butenolides)

The intramolecular cyclization of this compound and its derivatives is a key pathway to the formation of lactones, which are cyclic esters. Depending on the reaction conditions and the specific substrate, both δ-lactones and γ-butenolides can be synthesized.

δ-Lactones: The saturation of the double bond in this compound would yield 5-hydroxy-5-phenylpentanoic acid. This δ-hydroxy acid can undergo intramolecular esterification, or lactonization, to form a six-membered ring, known as a δ-valerolactone. researchgate.net This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the carboxylic acid. rsc.org The synthesis of δ-valerolactones from 5-phenylpentanoic acid has been demonstrated using photoredox catalysis. researchgate.net

γ-Butenolides: γ-Butenolides are five-membered unsaturated lactones and represent another important class of derivatives. The synthesis of γ-butenolides can be achieved from γ-hydroxy-α,β-acetylenic esters through catalytic hydrogenation. capes.gov.br While not a direct cyclization of the title compound, this highlights a potential synthetic route involving related precursors. Additionally, the synthesis of γ-hydroxy-γ-perfluoroalkyl butenolides has been reported via regioselective allylic alkylations, demonstrating the versatility of butenolide synthesis. rsc.org The development of synthetic strategies for γ-butenolide frameworks is an active area of research due to their presence in many biologically active natural products. rsc.orgnih.gov

| Lactone Type | Ring Size | Key Precursor Feature |

| δ-Lactone | 6-membered | Saturated carbon chain (δ-hydroxy acid) |

| γ-Butenolide | 5-membered | Unsaturated carbon chain |

Diol Analogues (e.g., 5-Phenylpent-2-ene-1,5-diol)

The reduction of the carboxylic acid group in this compound leads to the formation of diol analogues, such as 5-Phenylpent-2-ene-1,5-diol. researchgate.netyoutube.com This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving the esterification of the carboxylic acid followed by reduction. These diols are valuable synthetic intermediates, offering two hydroxyl groups for further functionalization. The presence of the double bond and the phenyl group provides additional sites for chemical modification.

A related analogue, (Z,4R)-4-phenylpent-2-ene-1,5-diol, has been characterized, indicating the potential for stereocontrol in the synthesis of these diols. researchgate.net The synthesis of such chiral diols can be crucial for the development of enantiomerically pure pharmaceuticals and other complex molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 5-Phenylpent-2-ene-1,5-diol | C₁₁H₁₄O₂ | 178.23 | Two hydroxyl groups, one double bond, one phenyl group |

| (Z,4R)-4-phenylpent-2-ene-1,5-diol | C₁₁H₁₄O₂ | 178.23 | Two hydroxyl groups, one double bond, one phenyl group |

Oxidized and Reduced Forms of the Carbon Chain

The carbon chain of this compound can be modified through oxidation and reduction reactions, leading to a variety of useful products.

Oxidized Forms: Oxidation of the benzylic alcohol can lead to a ketone, while more vigorous oxidation can cleave the carbon-carbon bonds. For instance, the oxidation of 5-phenylpent-2-enoic acid can yield benzoic acid derivatives. The oxidation of the double bond can lead to the formation of epoxides or diols, depending on the reagents used. The oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is a well-established transformation, with various reagents available to achieve this selectively. ru.nl

Reduced Forms: Catalytic hydrogenation of the carbon-carbon double bond in this compound, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas, would yield 5-hydroxy-5-phenylpentanoic acid. This saturated hydroxy acid is the direct precursor to the δ-lactone discussed in section 8.2. Further reduction of both the double bond and the carboxylic acid would lead to 5-phenylpentane-1,5-diol. The catalytic hydrogenation of related nitro compounds has been shown to yield indole (B1671886) derivatives, suggesting the potential for reductive cyclization strategies. rsc.org

| Transformation | Reagent Example | Product Type |

| Oxidation | Potassium permanganate | Carboxylic acid derivatives |

| Reduction | H₂/Pd-C | Saturated pentanoic acids |

Modifications of the Phenyl Group and Hydroxyl Group

Modifications of the Phenyl Group: The aromatic phenyl group in this compound is amenable to various modifications through electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, allow for the introduction of a wide range of substituents onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. For example, the introduction of electron-withdrawing groups can increase the acidity of the carboxylic acid.

Modifications of the Hydroxyl Group: The secondary benzylic hydroxyl group is a key site for derivatization. It can be converted into a variety of other functional groups, including ethers, esters, and halides. Common derivatization methods include:

Etherification: Reaction with alkyl halides in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides to form esters. rsc.org

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) to form silyl (B83357) ethers, which can act as protecting groups. capes.gov.br

Benzoylation: Using benzoyl chloride to introduce a benzoyl group, which can be useful for chromatographic analysis. rsc.org

These modifications are crucial for protecting the hydroxyl group during other synthetic transformations or for modulating the molecule's properties for specific applications.

Hybrid Molecules Incorporating the this compound Moiety into Larger Systems (e.g., Prostaglandin (B15479496) Analogues)

The structural features of this compound make it a potential building block for the synthesis of more complex and biologically active molecules, such as prostaglandin analogues. Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.

A key strategy in the synthesis of prostaglandins is the use of the Corey lactone , a bicyclic lactone that serves as a versatile intermediate. rsc.orgyoutube.comresearchgate.netmdpi.comresearchgate.net The synthesis of the Corey lactone often starts from cyclopentadiene (B3395910) derivatives and involves multiple steps to introduce the necessary stereocenters and functional groups. While not a direct derivative, the structural elements of this compound, particularly after cyclization and further functionalization, could potentially be elaborated into intermediates resembling the Corey lactone or other synthons used in prostaglandin synthesis.

The synthesis of prostaglandin F2α analogues, for example, often involves the coupling of two side chains to a central cyclopentane (B165970) core. mdpi.com The carbon skeleton of this compound could, in principle, be adapted to form one of these side chains or contribute to the formation of the cyclopentane ring itself through various cyclization strategies.

Development of Chiral Building Blocks from this compound

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound makes it an attractive starting material for the development of chiral building blocks. Enantiomerically pure forms of this compound can be obtained through various methods, including:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize one enantiomer. For example, the asymmetric synthesis of (3S)-Hydroxy-5-phenylpentanoic acid has been achieved via an aldol (B89426) addition using an Evans auxiliary. researchgate.net

Enzymatic Kinetic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. rsc.orgrsc.orgacs.orgnih.govnih.gov Lipase-catalyzed transesterification is a common method for the kinetic resolution of secondary alcohols. nih.gov

Once obtained in enantiomerically pure form, these chiral hydroxy acids or their derivatives can be used in the synthesis of a wide range of complex, stereochemically defined molecules. For instance, they can serve as precursors for the synthesis of chiral lactones, which are important intermediates in the synthesis of many natural products and pharmaceuticals. mdpi.com The ability to generate enantiomerically enriched compounds from this versatile starting material underscores its importance in modern organic synthesis.

Future Research Directions and Unexplored Avenues for 5 Hydroxy 5 Phenylpent 2 Enoic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of γ-hydroxy-α,β-unsaturated carboxylic acids and their derivatives is a well-established area of organic chemistry, yet there is always room for improvement in terms of efficiency, stereoselectivity, and sustainability. Future research could focus on several promising avenues:

Catalytic Asymmetric Methodologies: While classical methods like the Reformatsky and Aldol (B89426) reactions can provide access to the core structure of 5-Hydroxy-5-phenylpent-2-enoic acid, the development of catalytic, enantioselective versions would be a significant advancement. mdpi.orglookchem.comlookchem.com For instance, employing chiral catalysts in the Aldol condensation of a suitable propanal derivative with benzaldehyde (B42025) could offer a direct route to enantiomerically enriched forms of the target molecule. umkc.eduyoutube.comcerritos.edu

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future work could explore the use of lipases for the kinetic resolution of racemic intermediates, or aldolases for the key C-C bond formation. lookchem.comnih.gov The synthesis of related γ-hydroxy-α-amino acid derivatives has already been successfully demonstrated using enzymatic tandem aldol addition-transamination reactions. nih.gov

Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and efficiency. The synthesis of related natural products like goniothalamin (B1671989) has been successfully achieved using a combination of batch and flow chemistry, suggesting that a similar approach could be beneficial for the production of this compound and its derivatives. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precedents |

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Development of novel chiral catalysts | Synthesis of chiral γ-hydroxy-α,β-unsaturated compounds mdpi.org |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Screening for and engineering of suitable enzymes (e.g., aldolases, lipases) | Chemoenzymatic synthesis of goniothalamin lookchem.com |

| Flow Chemistry | Improved safety, scalability, and efficiency | Optimization of reaction conditions in a flow reactor | Integrated batch and flow synthesis of goniothalamin acs.org |

Exploration of Undiscovered Natural Product Families Containing the Motif

The phenylpentanoid skeleton is a recurring motif in a variety of natural products, particularly in the styryl-lactones isolated from plants of the Goniothalamus genus. nih.govrsc.orgacs.org These compounds exhibit a range of interesting biological activities, including cytotoxic and anti-inflammatory properties. acs.orgnih.gov

Future research should focus on:

Expanded Phytochemical Screening: A systematic investigation of other species within the Annonaceae family, as well as other related plant families, could lead to the discovery of new natural products containing the this compound motif or its derivatives.

Metabolomic Profiling: The use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with metabolomic profiling, can accelerate the identification of novel compounds from complex natural extracts.

Synthetic Analogue Libraries: The synthesis of a library of analogues based on the this compound scaffold could be a powerful tool for exploring structure-activity relationships and identifying compounds with enhanced biological properties.

| Natural Product Family | Source Genus | Reported Biological Activities | Potential for New Discoveries |

| Styryl-lactones | Goniothalamus | Cytotoxic, Anti-inflammatory | High - many species remain unexplored nih.govrsc.orgacs.orgnih.gov |

| Phenylbutanoids | Rheum | Anti-inflammatory | Moderate - potential for novel structural variations frontiersin.org |

In-depth Mechanistic Understanding of Biosynthetic Enzymes

The biosynthesis of phenylpropanoids and related compounds involves a fascinating array of enzymatic transformations. A key area for future research is the detailed mechanistic study of the enzymes involved in the formation of the this compound backbone.